6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring might be formed through a cyclization reaction, while the fluorobenzoyl group could be introduced through a substitution reaction with a suitable fluorobenzoyl chloride .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the piperazine ring might be susceptible to reactions with acids or bases, while the fluorobenzoyl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity, while the piperazine ring might influence its solubility in different solvents .Safety and Hazards
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN6O/c1-14-2-5-18(24-13-14)25-19-6-7-20(27-26-19)28-8-10-29(11-9-28)21(30)16-4-3-15(23)12-17(16)22/h2-7,12-13H,8-11H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPUVKPXAQYODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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